2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Overview
Description
2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthalene ring, a phenyl group, and a triazolothiazine core, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of naphthylamine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with hydrazine hydrate and an appropriate aldehyde to form the triazolothiazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazolothiazine ring.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and can be used in the development of new materials with unique properties.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: The compound has been investigated for its anticancer properties, with some derivatives showing promising activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can be compared to other triazolothiazine derivatives, such as:
2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[4,3-b][1,3]thiazine: This compound has a similar structure but differs in the position of the triazole ring fusion, which can affect its chemical properties and biological activity.
2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[3,2-b][1,3]thiazine:
2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[4,5-b][1,3]thiazine: This compound has been studied for its antimicrobial and anticancer properties, similar to the compound .
Properties
IUPAC Name |
2-naphthalen-1-yl-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c25-19-13-18(15-8-2-1-3-9-15)26-21-22-20(23-24(19)21)17-12-6-10-14-7-4-5-11-16(14)17/h1-12,18H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETKSGALUKXELJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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